1-Anilinocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-anilinocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMXJKEKOKJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302965 | |
| Record name | 1-anilinocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64269-06-3 | |
| Record name | 64269-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-anilinocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylamino-cyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Anilinocyclohexanecarbonitrile
Traditional Synthetic Approaches and Reaction Mechanisms
The classical synthesis of 1-Anilinocyclohexanecarbonitrile has been well-documented, primarily relying on condensation reactions and the strategic combination of specific precursors.
Condensation Reactions Employed in this compound Synthesis
Condensation reactions are fundamental to the formation of this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. In this context, the key transformation is a type of aminonitrile synthesis, which can be viewed as a variation of the Strecker synthesis. The general principle involves the reaction of a ketone with an amine and a cyanide source.
A widely reported method for synthesizing this compound begins with the acid-catalyzed condensation of cyclohexanone (B45756) and aniline (B41778). This initial step forms an enamine or an iminium ion intermediate, which is then subjected to nucleophilic attack by a cyanide anion. This sequence of reactions is a classic example of forming a carbon-carbon bond adjacent to a nitrogen atom, a key step in the synthesis of many nitrogen-containing organic compounds.
The Knoevenagel condensation is another relevant reaction, although it typically involves an active hydrogen compound and a carbonyl group to form a C-C bond, often followed by dehydration. sigmaaldrich.com While not a direct route to this compound, its principles of carbon-carbon bond formation in the presence of a catalyst are analogous to the initial steps of the synthesis.
Specific Precursor Reactions (e.g., Cyclohexanone Cyanohydrin and Aniline Condensation)
A more direct and specific traditional method involves the reaction of pre-formed cyclohexanone cyanohydrin with aniline. Cyclohexanone cyanohydrin is an important intermediate that can be synthesized from cyclohexanone and hydrocyanic acid or a cyanide salt. google.com This intermediate contains both the hydroxyl and cyano groups on the same carbon atom.
The reaction mechanism proceeds through the nucleophilic substitution of the hydroxyl group of cyclohexanone cyanohydrin by the amino group of aniline. This reaction is typically acid-catalyzed, which facilitates the protonation of the hydroxyl group, making it a better leaving group (water). The aniline then attacks the carbocationic center, leading to the formation of this compound.
Another described pathway involves a two-step sequence starting with cyclohexanone and aniline to first form 1-anilinocyclohexene after an initial condensation and subsequent dehydration. The final step is the addition of a cyanide source, such as cyanogen (B1215507) bromide, across the double bond, facilitated by a Lewis acid.
Table 1: Comparison of Traditional Synthetic Routes
| Route | Starting Materials | Key Intermediates | Key Reaction Type | Notes |
| Route A | Cyclohexanone, Aniline, Cyanide Source | Enamine/Iminium ion | Condensation/Nucleophilic Addition | A common and direct approach. |
| Route B | Cyclohexanone Cyanohydrin, Aniline | Protonated Cyanohydrin | Nucleophilic Substitution | Utilizes a pre-formed cyanohydrin. |
| Route C | Cyclohexanone, Aniline, Cyanogen Bromide | 1-Anilinocyclohexene | Condensation/Electrophilic Addition | Involves the formation of an alkene intermediate. |
Catalytic Strategies in this compound Synthesis
The efficiency and selectivity of this compound synthesis can be significantly enhanced through the use of catalysts. Both Lewis acids and various heterogeneous systems have been explored to improve reaction rates and facilitate catalyst recovery.
Role of Lewis Acid Catalysis in Carbon-Carbon Bond Formation Leading to α-Aminonitriles
Lewis acid catalysis plays a crucial role in the synthesis of α-aminonitriles, including this compound. Lewis acids, such as aluminum chloride (AlCl₃), can activate the carbonyl group of cyclohexanone, making it more electrophilic and susceptible to nucleophilic attack by aniline. This activation accelerates the initial condensation step.
Furthermore, in the pathway involving the cyanation of 1-anilinocyclohexene, a Lewis acid is essential to facilitate the electrophilic addition of the cyanide source to the alkene. The Lewis acid coordinates with the cyanide source, enhancing its electrophilicity and promoting the formation of the desired carbon-carbon bond. The choice of Lewis acid and its concentration can significantly impact the reaction's yield and selectivity.
Application of Heterogeneous and Recyclable Catalytic Systems in Synthesis
To address the challenges associated with the separation and reuse of homogeneous catalysts, research has focused on the development of heterogeneous and recyclable catalytic systems. These systems often involve immobilizing the catalytic species on a solid support. For instance, solid acid catalysts can be employed to facilitate the condensation and substitution reactions, offering the advantage of easy separation from the reaction mixture by simple filtration.
While specific examples for this compound are not extensively detailed in the provided search results, the development of solid base catalysts for the synthesis of the precursor cyclohexanone cyanohydrin has been reported. google.com This indicates a broader trend towards using heterogeneous catalysts in the synthesis of related compounds to improve the environmental and economic aspects of the production process. The principles of using such catalysts, including ease of separation and potential for continuous flow processes, are directly applicable to the synthesis of this compound.
Emerging and Advanced Synthetic Techniques Relevant to α-Aminonitrile Formation
The field of organic synthesis is continuously evolving, with new methodologies being developed to enhance efficiency, selectivity, and sustainability. While specific applications to this compound are still emerging, several advanced techniques are highly relevant to the formation of α-aminonitriles.
One area of growing interest is the use of organocatalysis. Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric aldol (B89426) and Mannich reactions, which share mechanistic similarities with α-aminonitrile synthesis. youtube.com These catalysts can potentially be adapted to achieve the enantioselective synthesis of chiral α-aminonitriles, which is of significant interest in medicinal chemistry.
Microwave-assisted organic synthesis is another advanced technique that can accelerate reaction rates and improve yields. The application of microwave irradiation can significantly reduce reaction times for condensation reactions. Additionally, the development of one-pot, multi-component reactions, where cyclohexanone, aniline, and a cyanide source react in a single step without the isolation of intermediates, represents a more atom-economical and efficient synthetic strategy. Such approaches are being explored for the synthesis of various aniline derivatives. beilstein-journals.org
Mechanochemical Activation in Aminonitrile Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govsciencesconf.org This technique, often performed using a ball mill, can lead to higher yields, shorter reaction times, and reduced solvent waste. nih.govnih.gov While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry can be applied to the well-known Strecker reaction, a common method for synthesizing α-aminonitriles.
The Strecker reaction is a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source. mdpi.com In the context of this compound, this would involve cyclohexanone, aniline, and a cyanide source. Under mechanochemical conditions, the solid reactants would be milled together, potentially with a catalytic amount of an acid or base, to facilitate the reaction. This solvent-free approach offers significant environmental and practical advantages over solution-phase synthesis. mdpi.com
The benefits of mechanochemical synthesis for related organic reactions are well-established. For instance, aldol condensations and Biginelli reactions have been successfully carried out with high efficiency using this method. nih.gov These examples suggest the strong potential for developing a robust mechanochemical route to this compound and other aminonitriles.
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |
| Aldol Condensation | Veratraldehyde, 4-phenylcyclohexanone, 1-indanone | NaOH, vibrating ball mill | Up to 98% | nih.gov |
| Biginelli Reaction | Various aldehydes, β-dicarbonyl compounds, urea/thiourea | Various catalysts, ball milling | High | nih.gov |
This table showcases examples of mechanochemically synthesized organic compounds, illustrating the potential applicability of the method for aminonitrile synthesis.
Stereoselective Approaches in Related Aminonitrile Systems
The synthesis of specific stereoisomers of α-aminonitriles is of great importance, particularly for their application as precursors to enantiomerically pure α-amino acids. thieme-connect.comthieme-connect.com While the synthesis of this compound itself does not inherently involve the creation of a chiral center, the principles of stereoselective synthesis are crucial in the broader context of aminonitrile chemistry.
Recent advancements have focused on the use of organocatalysts and other chiral mediators to achieve high levels of enantioselectivity in the Strecker reaction and related transformations. mdpi.com For example, hydrogen-bond donor (HBD) catalysts have been effectively used to produce α-thio- and α-seleno-substituted α-aminonitriles with significant enantioselectivity. thieme-connect.comthieme-connect.com These catalysts facilitate the asymmetric addition of the cyanide nucleophile to the imine intermediate.
Another approach involves the use of phase-transfer catalysis, which has been successfully applied to the stereoselective synthesis of α-amino acids from aminonitriles. acs.org Furthermore, zinc-mediated homologation of α-amino acids has been developed as a stereoselective route to functionalized 1,2-diamines, proceeding through an α-aminonitrile intermediate. nih.gov The reduction of the intermediate imidazolidine-2-ones showed that the choice of reducing agent could control the stereochemical outcome, with sodium in liquid ammonia (B1221849) providing complete trans selectivity. nih.gov
| Catalyst/Method | Substrate Type | Key Feature | Enantiomeric Excess (ee) | Reference |
| Hydrogen-Bonding Donor (HBD) Catalyst | Iminonitriles | Access to α-thio- and α-seleno-substituted α-aminonitriles | High | thieme-connect.comthieme-connect.com |
| Organocatalyst | Isatin-derived N-unsubstituted ketimines | Synthesis of N-unprotected α-aminonitriles with tetrasubstituted carbon stereocenter | Up to 99% | mdpi.com |
| Zinc-mediated homologation and reduction | α-aminonitriles | Stereoselective formation of 4,5-disubstituted imidazolidines-2-ones | Complete trans selectivity with Na/NH3 | nih.gov |
This table summarizes recent findings in the stereoselective synthesis of aminonitriles and their derivatives.
Reaction Kinetics and Mechanistic Investigations of 1 Anilinocyclohexanecarbonitrile Transformations
Fundamental Principles of Chemical Kinetics Applied to 1-Anilinocyclohexanecarbonitrile Reactions
Chemical kinetics is the branch of chemistry that investigates the rates of chemical reactions. The rate of a reaction is influenced by several factors, including the concentration of reactants and the temperature at which the reaction is conducted. libretexts.org
The rate of a chemical reaction is a measure of how quickly reactants are converted into products. libretexts.org For a transformation involving this compound, such as its reaction with a Grignard reagent like Phenylmagnesium Bromide, the reaction rate can be determined experimentally by monitoring the change in concentration of a reactant or product over time. This is often achieved using spectroscopic methods.
Influence of Concentration: According to collision theory, the rate of a reaction is proportional to the number of collisions between reactant molecules. wikipedia.org Increasing the concentration of reactants leads to more frequent collisions and, consequently, a higher reaction rate. wikipedia.org
Influence of Temperature: Increasing the temperature generally increases the reaction rate. This is because a higher temperature provides reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which also incorporates the activation energy (Ea)—the minimum energy required for a reaction to occur. libretexts.org
Table 1: Illustrative Experimental Data on the Influence of Reactant Concentration and Temperature on the Initial Rate of a Hypothetical Transformation of this compound
The following data is hypothetical and serves to illustrate fundamental kinetic principles.
| Experiment | [this compound] (mol/L) | [Phenylmagnesium Bromide] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 25 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 25 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 25 | 3.0 x 10⁻⁴ |
| 4 | 0.10 | 0.10 | 35 | 4.1 x 10⁻⁴ |
The reaction order defines how the rate of a reaction is affected by the concentration of each reactant. libretexts.org It can only be determined experimentally, for example, by using the method of initial rates. ox.ac.uklibretexts.org This involves comparing the initial reaction rates from a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. chemistrysteps.com
The general rate law for the reaction of this compound (A) with a Grignard reagent (B) can be expressed as: Rate = k[A]ⁿ[B]ᵐ where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant.
Using the illustrative data from Table 1:
Comparing Experiments 1 and 2: The concentration of this compound is doubled, and the initial rate also doubles (3.0 x 10⁻⁴ / 1.5 x 10⁻⁴ = 2). This indicates that the reaction is first-order with respect to this compound (n=1). chemistrysteps.com
Comparing Experiments 1 and 3: The concentration of Phenylmagnesium Bromide is doubled, and the initial rate also doubles (3.0 x 10⁻⁴ / 1.5 x 10⁻⁴ = 2). This suggests the reaction is also first-order with respect to the Grignard reagent (m=1). chemistrysteps.com
Advanced Mechanistic Analysis of this compound Reactivity
Beyond determining the rate law, a deeper understanding of a reaction's mechanism involves theoretical models that describe the process at a molecular level.
Collision Theory: This theory posits that for a reaction to occur, reactant molecules must collide with sufficient energy (activation energy) and with the correct orientation. wikipedia.orgdandiiboru.net In the reaction of this compound with a Grignard reagent, not every collision results in a product. A successful collision requires the nucleophilic carbon of the Grignard reagent to approach the electrophilic carbon of the nitrile group in a specific spatial arrangement that allows for bond formation. wikipedia.org
Transition State Theory: This theory provides a more detailed model by proposing the formation of a high-energy, unstable intermediate known as the activated complex or transition state. fiveable.mesketchy.comslideshare.net This complex represents the energy peak along the reaction coordinate, separating reactants from products. dandiiboru.net For the Grignard addition to the nitrile group of this compound, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the nitrile's pi bond, with the magnesium atom coordinating to the nitrogen atom to stabilize the developing negative charge. The rate of the reaction depends on the concentration of this activated complex. fiveable.me
In the Grignard reaction, the initial nucleophilic attack on the nitrile group forms an intermediate imine salt (a magnesium salt of an imine). This intermediate is not isolated but is subsequently hydrolyzed (typically with an aqueous acid workup) to yield the final ketone product after the departure of the aniline (B41778) group.
Reaction Progress Kinetic Analysis (RPKA) for Complex Reactions Involving this compound
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the kinetic behavior of complex organic reactions. mt.combard.edu Unlike classical methods that require a large number of experiments with distorted reactant ratios, RPKA utilizes data from a few experiments performed under synthetically relevant conditions where multiple reactant concentrations change simultaneously. mt.com The analysis relies on accurate in-situ monitoring of reaction progress (e.g., concentration vs. time). bard.edu
This technique is particularly valuable for studying complex synthetic sequences, such as those involving the formation and subsequent transformation of this compound. By using graphical rate equations derived from reaction progress data, RPKA can quickly reveal reactant orders, identify catalyst deactivation, or uncover product inhibition, thereby accelerating both mechanistic understanding and process optimization. mt.combard.edu
Table 2: Hypothetical Experimental Design for RPKA "Same Excess" Protocol
This table illustrates the design of an RPKA experiment to probe for catalyst deactivation or product inhibition in a hypothetical catalyzed transformation of this compound.
| Experiment | Initial [Reactant A] (mol/L) | Initial [Reactant B] (mol/L) | Initial [Catalyst] (mol/L) | Description |
| 1 | 0.20 | 0.50 | 0.01 | Baseline experiment monitoring the conversion of Reactant A. |
| 2 | 0.20 | 0.50 | 0.01 | A second charge of Reactant A is added after the first charge is fully consumed. The reaction progress is monitored again. |
By comparing the reaction rate profiles of the first and second charges of the limiting reactant (Reactant A), researchers can determine if the catalyst's activity changes over the course of the reaction.
Monitoring Reactant Consumption and Product Formation in Situ
In-situ monitoring techniques are powerful tools for observing the progress of a chemical reaction in real-time, directly within the reaction vessel. These methods allow for the continuous tracking of reactant consumption and product formation, providing a dynamic view of the reaction kinetics. For the synthesis of this compound, which is typically formed through a Strecker reaction involving cyclohexanone (B45756), aniline, and a cyanide source, in-situ analysis can offer significant advantages.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the concentrations of key species. For instance, the disappearance of the characteristic carbonyl (C=O) stretch of cyclohexanone and the appearance of the nitrile (C≡N) stretch of this compound in the IR spectrum can be tracked over time. This data allows for the generation of concentration versus time profiles, from which reaction rates can be determined.
Table 1: Hypothetical In-Situ Monitoring Data for the Synthesis of this compound
| Time (minutes) | [Cyclohexanone] (mol/L) | [Aniline] (mol/L) | [this compound] (mol/L) |
|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.85 | 0.85 | 0.15 |
| 20 | 0.72 | 0.72 | 0.28 |
| 30 | 0.61 | 0.61 | 0.39 |
| 60 | 0.40 | 0.40 | 0.60 |
| 90 | 0.25 | 0.25 | 0.75 |
This data is illustrative and does not represent actual experimental results.
From such data, kinetic parameters like the rate constant and the order of the reaction with respect to each reactant can be calculated, providing a quantitative understanding of the reaction dynamics.
Insights into Catalyst Activation, Deactivation, and Stoichiometry
In many chemical transformations, catalysts play a pivotal role in accelerating reaction rates. In the context of the Strecker synthesis of this compound, various catalysts, including acids, bases, or metal complexes, can be employed. The efficiency of these catalysts is a key area of investigation.
Catalyst Activation and Deactivation:
Catalyst activation refers to the process by which a catalyst is brought to its active state, which may involve a pre-reaction step or the formation of an active species in the reaction mixture. Conversely, catalyst deactivation is the loss of catalytic activity over time. solubilityofthings.com Common deactivation mechanisms include:
Poisoning: The strong adsorption of impurities or byproducts onto the active sites of the catalyst.
Fouling or Coking: The deposition of carbonaceous materials on the catalyst surface. solubilityofthings.com
Sintering: The agglomeration of catalyst particles at high temperatures, leading to a reduction in the active surface area. solubilityofthings.com
Monitoring catalyst performance over time is crucial. This can be achieved by conducting reactions with recycled catalyst and measuring the impact on reaction rate and product yield. While specific data on catalyst deactivation for this compound synthesis is scarce, Table 2 provides a hypothetical representation of catalyst performance over several cycles.
Table 2: Hypothetical Catalyst Performance in this compound Synthesis
| Cycle Number | Initial Reaction Rate (mol/L·s) | Final Product Yield (%) |
|---|---|---|
| 1 | 1.5 x 10⁻³ | 95 |
| 2 | 1.4 x 10⁻³ | 92 |
| 3 | 1.2 x 10⁻³ | 88 |
| 4 | 0.9 x 10⁻³ | 81 |
This data is illustrative and does not represent actual experimental results.
Stoichiometry:
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 1-Anilinocyclohexanecarbonitrile structure.
The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value reveals the relative number of protons generating the signal. The multiplicity, or splitting pattern, arises from spin-spin coupling with neighboring protons and provides information on adjacent protons. hw.ac.uk
The aromatic protons on the aniline (B41778) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the cyclohexyl ring appear in the more shielded, upfield region (δ 1.0-2.5 ppm). The single proton of the secondary amine (N-H) group is also observable, though its chemical shift can be variable and the peak may be broad.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Unlike ¹H NMR, routine ¹³C spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line. huji.ac.il The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, allowing for clear resolution of individual carbon signals. huji.ac.iludel.edu
For this compound, distinct signals are expected for the nitrile carbon, the quaternary carbon of the cyclohexane (B81311) ring, the various methylene (B1212753) (-CH₂-) carbons of the cyclohexane ring, and the carbons of the aromatic aniline ring. The nitrile carbon (C≡N) is characteristically found in the δ 115-125 ppm region. nih.gov Carbons of the aromatic ring appear between δ 110-150 ppm, while the aliphatic carbons of the cyclohexane ring resonate at higher field, typically in the δ 20-60 ppm range. pressbooks.pub
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexane (-CH₂-) | 1.2 - 2.5 | Multiplet |
| Amine (N-H) | 3.5 - 4.5 (variable) | Singlet (broad) |
¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane (-CH₂-) | 20 - 40 |
| Quaternary Cyclohexane (C-1) | 50 - 60 |
| Nitrile (-C≡N) | 120 - 125 |
While 1D NMR spectra provide fundamental structural information, complex molecules or mixtures often require advanced 2D NMR techniques for unambiguous assignment. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structure of this compound. ipb.ptnih.gov
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the connectivity of the protons within the cyclohexane ring and within the aromatic ring.
HSQC (¹H-¹³C One-Bond Correlation): This technique correlates proton signals with the carbon signals to which they are directly attached. It is used to definitively assign the chemical shifts of protonated carbons.
HMBC (¹H-¹³C Long-Range Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as C-1 of the cyclohexane ring and the nitrile carbon, which have no attached protons. For example, correlations between the cyclohexane protons and the nitrile carbon would confirm the attachment of the nitrile group to the ring.
These advanced methods are also critical in mixture analysis, allowing the spectral data of individual components, such as this compound and any related impurities or byproducts, to be resolved and identified without prior separation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org
The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N) and the secondary amine (N-H).
Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a very characteristic, sharp, and moderately intense absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com This peak is often easy to identify due to its sharpness and its location in a relatively uncluttered region of the spectrum. spectroscopyonline.comlibretexts.org
Amine (N-H) Stretch: Secondary amines (R₂NH) typically show a single, medium-to-weak absorption band in the 3500-3300 cm⁻¹ range due to the N-H stretching vibration. wpmucdn.com This peak is generally broader than the C≡N stretch. The presence of a band in this region is strong evidence for the anilino moiety.
Other notable absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (just below 3000 cm⁻¹), as well as C=C stretching bands from the aromatic ring in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium-Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
Each absorption band in an IR spectrum corresponds to a specific type of molecular motion, or vibrational mode. For this compound, the high-frequency bands are primarily due to stretching vibrations, where the distance between two bonded atoms changes. The bands for N-H, C-H, and C≡N are all stretching modes.
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of absorptions arising from bending vibrations (changes in bond angles) and skeletal vibrations of the molecule as a whole. youtube.com While complex, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. For example, C-H bending vibrations for the CH₂ groups of the cyclohexane ring appear in the 1470-1450 cm⁻¹ range. libretexts.org The correlation of these specific vibrational modes with the known structure provides a high degree of confidence in the compound's identity.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides two critical pieces of information for structure elucidation: the exact molecular weight of the compound and, through analysis of fragmentation patterns, clues about its molecular structure. chemguide.co.uk
For this compound (C₁₃H₁₆N₂), the calculated molecular weight is approximately 200.28 g/mol . nih.gov In the mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion peak (M⁺·), would be observed at an m/z value of 200.
When the high-energy electron beam in the mass spectrometer ionizes the molecule, the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org The pattern of these fragments is predictable and provides a roadmap to the molecule's structure.
Potential fragmentation pathways for this compound could include:
Loss of the nitrile group: Cleavage of the C-CN bond could result in the loss of a neutral CN radical (mass 26), leading to a fragment ion at m/z 174.
Alpha-cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. Fragmentation of the cyclohexane ring can occur, leading to various smaller aliphatic fragments.
Cleavage of the aniline group: The bond between the cyclohexane ring and the aniline nitrogen could break, potentially forming a cyclohexanecarbonitrile (B123593) cation or an aniline-related fragment.
The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. The analysis of these characteristic fragments allows for the piecing together of the molecular structure, confirming the presence and arrangement of the aniline and cyclohexanecarbonitrile components. youtube.com
Ionization Techniques and Interpretation of Mass-to-Charge Ratios
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound and obtaining initial structural information. The choice of ionization technique is critical, as it influences the extent of fragmentation and the appearance of the molecular ion.
For this compound, which has a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol , both "hard" and "soft" ionization techniques can be employed. nih.gov
Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons, typically at 70 eV. This process is energetic enough to not only ionize the molecule to form a molecular ion (M•+) but also to cause extensive fragmentation. caymanchem.com The resulting mass spectrum serves as a molecular fingerprint, with a characteristic pattern of fragment ions that can be used for structural elucidation. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 200. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
Chemical Ionization (CI): This is a softer ionization method that results in less fragmentation compared to EI. caymanchem.com Using a reagent gas like methane, isobutane, or ammonia (B1221849), CI typically produces a protonated molecule, [M+H]⁺. For this compound, this would result in a prominent peak at m/z 201. The reduced fragmentation in CI is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. astm.org
The interpretation of the mass-to-charge ratio is fundamental to MS analysis. For singly charged ions, which are predominant in EI and CI, the m/z value directly corresponds to the mass of the ion. astm.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition and further confirming the molecular formula of the parent compound and its fragments. nih.gov
Table 1: Predicted Key Mass-to-Charge Ratios for this compound
| Ion Species | Predicted m/z | Ionization Technique | Significance |
| [M]•+ | 200 | EI | Molecular Ion |
| [M+H]+ | 201 | CI, ESI | Protonated Molecule |
Elucidation of Fragmentation Pathways to Confirm Structural Connectivity
The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structural connectivity. In the EI mass spectrum of this compound, the molecular ion (m/z 200) is expected to undergo a series of fragmentation reactions based on the stability of the resulting ions and neutral losses. The presence of the phenyl ring, the tertiary amine, the cyclohexyl ring, and the nitrile group all direct the fragmentation pathways.
Key predicted fragmentation pathways for this compound include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. miamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is common. For this compound, this could involve the cleavage of the bond between the cyclohexyl ring and the quaternary carbon. The largest group attached to the alpha-carbon is typically lost preferentially as a radical. miamioh.edu A significant fragment could arise from the loss of the phenylamino (B1219803) group or the nitrile group, though the charge is likely to be retained by the nitrogen-containing fragment. A characteristic fragmentation of phencyclidine and its analogs involves the loss of the piperidine (B6355638) or similar amine moiety, suggesting that cleavage between the cyclohexyl ring and the nitrogen-containing substituent is a key fragmentation event. chemrxiv.org
Loss of HCN: The presence of the nitrile group makes the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) a plausible fragmentation pathway, particularly in aromatic amines. miamioh.edu This would result in a fragment ion at m/z 173.
Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically by losing successive ethylene (B1197577) molecules (C₂H₄, 28 Da) after initial ring-opening. This leads to a characteristic pattern of peaks separated by 28 mass units.
Aniline-related Fragments: Fragments characteristic of the aniline moiety are also expected. The formation of a phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds. An ion corresponding to protonated aniline or a related structure at m/z 93 is also possible.
By analyzing these characteristic fragment ions, the connectivity of the anilino group to the quaternary carbon of the cyclohexanecarbonitrile moiety can be confirmed.
Table 2: Predicted Fragmentation Ions of this compound
| Predicted Fragment Ion (m/z) | Possible Neutral Loss | Postulated Structure/Origin |
| 173 | HCN | [M - HCN]•+ |
| 93 | C₇H₇N | [C₆H₅NH₂]•+ (Aniline radical cation) |
| 77 | C₇H₉N₂ | [C₆H₅]+ (Phenyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probes
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. oup.com This technique is particularly useful for studying molecules with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The spectrum provides information about the electronic structure and the extent of conjugation within the molecule.
Analysis of Absorption Characteristics and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aniline chromophore. The aniline molecule itself exhibits characteristic absorption bands that are influenced by substitution on the phenyl ring or the nitrogen atom.
The primary electronic transitions observed in aromatic and N-substituted aniline compounds are:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. oup.com Aromatic systems like the phenyl group in this compound display strong π → π* transitions. For aniline, these typically appear as two distinct bands: the E-band (ethylenic) at shorter wavelengths (around 200 nm) and the B-band (benzenoid) at longer wavelengths (around 255 nm). oup.com Substitution on the nitrogen atom can cause a bathochromic shift (shift to longer wavelengths) of these bands.
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital of the aromatic ring. oup.com These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. nih.gov
For this compound, the cyclohexanecarbonitrile substituent on the nitrogen atom will influence the precise position and intensity of these absorption maxima. The electronic environment of the nitrogen lone pair is altered by the bulky, electron-withdrawing cyclohexanecarbonitrile group, which in turn affects its interaction with the phenyl ring's π system. Studies on N-(substituted phenyl) compounds show that both solvent and the nature of the substituent can significantly impact the absorption frequencies. nih.gov
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region |
| π → π* (E-band) | Phenyl Ring | ~200-220 nm |
| π → π* (B-band) | Phenyl Ring | ~250-280 nm |
| n → π* | Nitrogen lone pair & Phenyl Ring | >280 nm |
Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation
While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous confirmation of the structure of this compound requires an integrated approach. nih.govproquest.com By combining data from mass spectrometry and UV-Vis spectroscopy with other methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, a complete picture of the molecule's architecture can be assembled.
Mass Spectrometry (MS) confirms the molecular weight (m/z 200) and provides key fragmentation data that supports the connectivity of the anilino and cyclohexanecarbonitrile moieties. astm.orgchemrxiv.org
UV-Vis Spectroscopy confirms the presence of the aniline chromophore and provides insight into its electronic environment. oup.comproquest.com
Infrared (IR) Spectroscopy would be used to identify the characteristic vibrations of the functional groups present. Key expected signals include the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic rings, and C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides the most detailed information about the carbon-hydrogen framework. ¹H NMR would show distinct signals for the aromatic protons of the aniline ring, the N-H proton, and the aliphatic protons of the cyclohexyl ring. ¹³C NMR would confirm the number of unique carbon environments, including the quaternary carbon attached to the nitrile and anilino groups, the nitrile carbon, and the carbons of the phenyl and cyclohexyl rings.
By correlating the data from all these techniques, the structure of this compound can be elucidated with a high degree of confidence, leaving no ambiguity as to its chemical identity.
Computational and Theoretical Chemistry Studies of 1 Anilinocyclohexanecarbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical behavior.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a standard method for obtaining accurate optimized geometries and energetic information for molecules like 1-Anilinocyclohexanecarbonitrile. By approximating the complex many-electron problem to one that depends on the electron density, DFT provides a balance between computational cost and accuracy. nih.gov
DFT calculations, often employing hybrid functionals like B3LYP, are used to locate the minimum energy structure of the molecule. researchgate.netscirp.org This process involves systematically adjusting the atomic coordinates until the forces on all atoms are negligible, resulting in a stable, optimized geometry. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape. These calculations have been successfully applied to various organic molecules to determine their equilibrium geometries. tau.ac.il
Conformational Analysis and Potential Energy Surface Mapping
This compound possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable bonds connecting the aniline (B41778) and nitrile groups. Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. libretexts.org The cyclohexane ring can exist in various conformations, with the chair form being the most stable. pressbooks.pub Substituents on the cyclohexane ring can occupy either axial or equatorial positions, and their relative stability is influenced by steric interactions. maricopa.edulibretexts.org
Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. This mapping reveals the various stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. For disubstituted cyclohexanes, the relative stability of conformers depends on the positions of the substituents. libretexts.org For instance, in 1,1-disubstituted cyclohexanes, the equilibrium between conformers can be influenced by the steric bulk of the substituents. youtube.com Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.
Simulation of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computed structures and provide a deeper understanding of the spectra.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra Prediction (e.g., GIAO Method)
Theoretical IR and NMR spectra can be simulated from the optimized molecular geometry. Theoretical IR spectra are calculated from the vibrational frequencies of the molecule. rsc.org These frequencies correspond to the different modes of vibration, such as stretching and bending of bonds. Comparing the calculated vibrational frequencies with experimental IR spectra helps in assigning the observed absorption bands to specific molecular motions. rsc.org
NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org The accuracy of these predictions can be very high, often showing excellent agreement with experimental data. schrodinger.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules and simulating their electronic absorption spectra (UV-Vis spectra). scirp.orgunits.it TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
The method involves calculating the transition energies between the ground electronic state and various excited states. nih.gov These calculations can provide insights into the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions. scirp.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, but it often provides results that are in good agreement with experimental UV-Vis spectra. mdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms and understanding the factors that control chemical reactivity. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies, providing a quantitative picture of the reaction pathway.
For reactions involving this compound, computational studies can help to:
Identify the most likely reaction pathways by comparing the energy barriers of different possible mechanisms.
Analyze the electronic structure of transition states to understand the key interactions that stabilize them.
Investigate the role of catalysts or solvent molecules in the reaction.
These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions. In silico studies, including molecular docking and molecular dynamics simulations, can also be used to predict the interaction of molecules like this compound with biological targets, which is crucial in drug design and discovery. frontiersin.orgchemrxiv.orgnih.govdovepress.com
Characterization of Transition States and Reaction Pathways
No published data is available.
Prediction of Reactivity and Selectivity in Chemical Transformations
No published data is available.
Role of 1 Anilinocyclohexanecarbonitrile As a Synthetic Intermediate
Precursor in the Synthesis of N-Substituted Cyclohexylamines
One of the primary applications of 1-anilinocyclohexanecarbonitrile is its role as a precursor in the synthesis of N-substituted cyclohexylamines. A key example of this is the synthesis of N-[1-(aminomethyl)cyclohexyl]aniline. epa.govnih.gov This transformation typically involves the chemical reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).
The reduction of the nitrile functionality in α-aminonitriles is a well-established method for the preparation of 1,2-diamines. Various reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation or the use of metal hydrides.
Table 1: Synthesis of N-[1-(aminomethyl)cyclohexyl]aniline
| Precursor | Product | Transformation |
| This compound | N-[1-(aminomethyl)cyclohexyl]aniline | Reduction of the nitrile group |
Utility in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. nih.govwikipedia.org The presence of both a nucleophilic nitrogen atom and an electrophilic nitrile carbon within the same molecule allows for intramolecular cyclization reactions, or it can participate in intermolecular reactions to form larger ring systems.
The transformation of α-aminonitriles can lead to the formation of heterocycles such as imidazoles and thiadiazoles. researchgate.net The specific reaction conditions and the choice of co-reactants dictate the final heterocyclic scaffold produced. For instance, reaction with specific reagents can lead to the formation of five- or six-membered rings incorporating the nitrogen atom from the aniline (B41778) group and the carbon atom from the nitrile group. This versatility underscores the importance of α-aminonitriles as key building blocks in the construction of a diverse range of heterocyclic structures. mdpi.comrsc.org
Development of Complex Organic Molecules through Multi-Step Transformations
The utility of this compound extends to its use as a foundational element in multi-step synthetic sequences designed to build complex organic molecules. mdpi.commsu.edu In such syntheses, the initial α-aminonitrile structure is sequentially modified through a series of chemical reactions to introduce new functional groups and build up the molecular complexity. ed.govyoutube.com
A typical multi-step synthesis involves a carefully planned sequence of reactions where each step sets the stage for the next. msu.eduyoutube.com The this compound core can be elaborated by targeting its reactive sites. For example, the secondary amine can be acylated or alkylated, the aromatic ring can undergo electrophilic substitution, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or as previously mentioned, reduced to an amine. These transformations allow for the systematic construction of intricate molecular frameworks. youtube.com
Table 2: Potential Multi-Step Transformations of this compound
| Starting Material | Potential Intermediate | Potential Final Product Type |
| This compound | N-Acyl-1-anilinocyclohexanecarbonitrile | Complex polycyclic amides |
| This compound | 1-Anilinocyclohexanecarboxamide | Substituted cyclohexyl-carboxamides |
| This compound | 1-(p-Substituted-anilino)cyclohexanecarbonitrile | Highly functionalized cyclohexylamines |
Broader Applications of α-Aminonitrile Intermediates in Target-Oriented Organic Synthesis
The significance of this compound is emblematic of the broader importance of α-aminonitriles as versatile intermediates in target-oriented organic synthesis. mdpi.com α-Aminonitriles are readily accessible through multicomponent reactions like the Strecker synthesis, which combines an aldehyde or ketone, an amine, and a cyanide source in a one-pot procedure. researchgate.netacs.orgnih.gov This accessibility makes them attractive starting points for the synthesis of a wide range of target molecules.
These intermediates are not limited to the synthesis of simple amines or heterocycles; they are instrumental in the total synthesis of complex natural products and medicinally relevant compounds. mdpi.comresearchgate.net The nitrile group can be seen as a masked carboxylic acid, amide, or amine, providing synthetic flexibility. Furthermore, the α-carbon can be deprotonated to form a nucleophile, enabling the formation of new carbon-carbon bonds. This diverse reactivity allows synthetic chemists to strategically incorporate the α-aminonitrile unit into a synthetic plan and then unveil the desired functionality at a later stage.
The application of α-aminonitrile chemistry is a testament to the power of using strategic intermediates to streamline the synthesis of complex molecules, ultimately contributing to advancements in various fields, including medicine and materials science. openmedicinalchemistryjournal.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways for 1-Anilinocyclohexanecarbonitrile
The traditional Strecker synthesis of this compound, while effective, often involves the use of toxic cyanide sources and organic solvents, posing environmental and safety concerns. Future research should prioritize the development of greener and more sustainable synthetic protocols.
One promising direction is the exploration of alternative, less hazardous cyanide-releasing agents. The use of trimethylsilyl (B98337) cyanide (TMSCN) has been a step in this direction, but its handling still requires care. Research into solid cyanide sources or in-situ generation of cyanide from non-toxic precursors could offer safer alternatives. For instance, the use of potassium hexacyanoferrate(II) in the presence of a promoter like benzoyl chloride has been shown to be an effective cyanide source for the synthesis of other α-aminonitriles and could be adapted for this compound. mdpi.com
The replacement of conventional organic solvents with greener alternatives is another critical area. Water, as a solvent, is highly desirable from an environmental perspective. Studies on the use of catalysts like indium powder in water for the synthesis of α-aminonitriles have shown excellent yields and applicability to a wide range of substrates. nih.govd-nb.info Exploring the feasibility of this system for the synthesis of this compound could lead to a truly green process. Other environmentally friendly media, such as polyethylene (B3416737) glycol (PEG), have also been successfully employed for the synthesis of α-aminonitriles from ketones. mdpi.com
Furthermore, the development of solvent-free reaction conditions represents a significant step towards sustainable chemistry. organic-chemistry.org Mechanochemical synthesis, where mechanical energy is used to drive the reaction, has emerged as a powerful solvent-free technique. mdpi.com Investigating the mechanochemical Strecker reaction between aniline (B41778), cyclohexanone (B45756), and a solid cyanide source could lead to a highly efficient and environmentally benign synthesis of this compound. The use of solid acid catalysts, such as Nafion®-H, has also proven effective in solvent-free Strecker reactions and warrants investigation for this specific transformation. rsc.org Metal-organic frameworks (MOFs) are another class of catalysts that have shown promise in the sustainable synthesis of α-aminonitriles under solvent-free conditions. acs.orgacs.org
A summary of potential sustainable approaches is presented in the table below:
| Approach | Catalyst/Medium | Potential Advantages |
| Alternative Cyanide Source | Potassium hexacyanoferrate(II) | Less toxic, solid |
| Green Solvents | Indium powder in water | Environmentally benign, high yields |
| Polyethylene glycol (PEG) | Recyclable, low toxicity | |
| Solvent-Free Conditions | Mechanochemistry | Reduced waste, high efficiency |
| Solid acid catalysts (e.g., Nafion®-H) | Reusable, easy separation | |
| Metal-Organic Frameworks (MOFs) | High catalytic activity, selectivity |
Advancement of Analytical Methodologies for In-situ Reaction Monitoring
A detailed understanding of reaction kinetics and mechanism is crucial for process optimization and control. The development and application of advanced analytical techniques for the in-situ monitoring of the this compound synthesis would provide valuable real-time data on the concentrations of reactants, intermediates, and products. mt.com
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction analysis. mt.com By identifying the characteristic vibrational frequencies of the carbonyl group in cyclohexanone, the imine intermediate, and the nitrile group in the product, these techniques can track the progress of the reaction as it happens. This allows for the precise determination of reaction endpoints and the identification of any potential side reactions. For example, the disappearance of the C=O stretch of cyclohexanone and the appearance of the C=N stretch of the imine, followed by the emergence of the C≡N stretch of this compound, could be monitored in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-through cells, can also be employed for in-situ monitoring. nih.gov ¹H and ¹³C NMR can provide detailed structural information and quantitative data on the species present in the reaction mixture over time. This would be invaluable for elucidating the reaction pathway and for kinetic modeling.
The insights gained from in-situ monitoring can be used to optimize reaction parameters such as temperature, catalyst loading, and reactant concentrations to maximize yield and minimize reaction time. Furthermore, this real-time data is essential for the development of robust and scalable manufacturing processes.
Deepening Mechanistic Understanding through Synergistic Experimental and Computational Approaches
While the general mechanism of the Strecker reaction is well-established, a detailed, quantitative understanding of the formation of this compound at the molecular level is still an area ripe for investigation. A synergistic approach, combining experimental kinetic studies with high-level computational modeling, can provide a comprehensive picture of the reaction mechanism. nih.govresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict reaction rates. researchgate.net This can help to elucidate the precise role of the catalyst, whether it be an acid, a base, or a metal complex, in activating the reactants and facilitating the key bond-forming steps. For instance, DFT calculations could be used to compare the energy barriers for the formation of the imine intermediate and the subsequent nucleophilic attack of the cyanide ion in the presence and absence of a catalyst.
Experimental kinetic studies, informed by the computational models, can then be designed to validate the theoretical predictions. By systematically varying parameters such as substituent effects on the aniline ring or the nature of the catalyst, and measuring the corresponding reaction rates, a quantitative structure-activity relationship can be established. This interplay between theory and experiment is crucial for a deep and predictive understanding of the reaction.
Exploration of Structure-Reactivity Relationships and Analogous Transformations
The systematic investigation of structure-reactivity relationships can provide valuable insights into the factors that govern the efficiency of the Strecker reaction for the synthesis of this compound and its analogs. nih.gov By introducing various substituents onto the aniline ring (e.g., electron-donating or electron-withdrawing groups) and at different positions on the cyclohexane (B81311) ring, it is possible to probe the electronic and steric effects on the reaction rate and yield.
For example, studying the reaction of a series of para-substituted anilines with cyclohexanone would allow for the construction of a Hammett plot, correlating the reaction rate with the electronic properties of the substituent. This would provide quantitative information on the sensitivity of the reaction to electronic effects and help in understanding the nature of the rate-determining step.
Furthermore, the exploration of analogous transformations by varying the carbonyl and amine components can lead to the discovery of novel α-aminonitriles with potentially interesting properties. Replacing cyclohexanone with other cyclic or acyclic ketones, or using different primary or even secondary amines in place of aniline, would expand the scope of this reaction and provide access to a diverse library of compounds for biological screening or as building blocks for further synthesis. The insights gained from the structure-reactivity studies on this compound would be invaluable in predicting the outcome of these analogous reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
